METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylcarbamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and phenylcarbamoyl-containing molecules. Examples include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
METHYL (5Z)-2-METHYL-4-OXO-5-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl (5Z)-5-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-14-20(22(27)28-2)21(26)18(23-14)12-15-8-10-17(11-9-15)29-13-19(25)24-16-6-4-3-5-7-16/h3-12,26H,13H2,1-2H3,(H,24,25)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJWFWAWKJEPIQ-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C(=C1C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)/C(=C1C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417508 | |
Record name | AC1NT84X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-15-7 | |
Record name | AC1NT84X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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